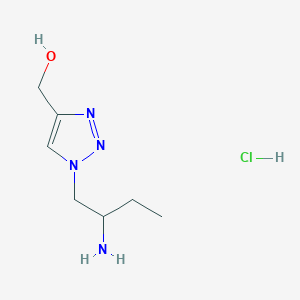

(1-(2-aminobutyl)-1H-1,2,3-triazol-4-yl)methanol hydrochloride

Description

The compound (1-(2-aminobutyl)-1H-1,2,3-triazol-4-yl)methanol hydrochloride is a triazole-based molecule featuring a 1,2,3-triazole ring substituted at the 1-position with a 2-aminobutyl group and at the 4-position with a hydroxymethyl moiety, forming a hydrochloride salt. Its molecular formula is C₈H₁₇ClN₄O, with a molecular weight of 220.70 g/mol.

Properties

IUPAC Name |

[1-(2-aminobutyl)triazol-4-yl]methanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N4O.ClH/c1-2-6(8)3-11-4-7(5-12)9-10-11;/h4,6,12H,2-3,5,8H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMMONMXDALYBBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CN1C=C(N=N1)CO)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15ClN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Compounds with similar structures, such as imidazoles and indoles, are known to interact with a variety of biological targets.

Mode of Action

It’s worth noting that similar compounds, such as imidazoles, have been reported to interact with their targets via hydrogen bonding and other non-covalent interactions.

Biochemical Pathways

Compounds with similar structures, such as indoles, are known to be involved in a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc.

Pharmacokinetics

Similar compounds, such as 2-amino-1-butanol, have been reported to have a boiling point of 176-178 °c (lit), a density of 0943 g/mL at 25 °C (lit), and a refractive index n20/D 14510 (lit).

Biological Activity

(1-(2-aminobutyl)-1H-1,2,3-triazol-4-yl)methanol hydrochloride, with the CAS number 1706448-70-5, is a compound belonging to the triazole class, which has gained attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its anticancer and antimicrobial properties, supported by various research findings and case studies.

- Molecular Formula : CHNO

- Molecular Weight : 170.21 g/mol

- CAS Number : 1706448-70-5

- Physical Form : Powder

Anticancer Activity

Research has demonstrated that compounds containing the triazole moiety exhibit significant anticancer properties. For instance, a study on similar triazole derivatives indicated that they could inhibit thymidylate synthase (TS), an enzyme critical for DNA synthesis. This inhibition leads to apoptosis in cancer cells and cell cycle arrest.

Key Findings :

- Inhibition of Thymidylate Synthase : Compounds similar to this compound showed IC values in the range of 1.95–4.24 μM against TS, outperforming standard drugs like Pemetrexed (IC = 7.26 μM) .

| Compound | IC (μM) | Target |

|---|---|---|

| Compound A | 1.1 | MCF-7 |

| Compound B | 2.6 | HCT-116 |

| Compound C | 1.4 | HepG2 |

| Pemetrexed | 7.26 | TS |

Antimicrobial Activity

The antimicrobial potential of this compound has also been investigated. Studies have shown that triazole derivatives can exhibit activity against various bacterial strains such as Escherichia coli and Staphylococcus aureus.

Key Findings :

- Inhibition of Bacterial Growth : Certain triazole derivatives demonstrated effective inhibition against both E. coli and S. aureus, highlighting their potential as antimicrobial agents .

Study on Triazole Derivatives

A comprehensive study synthesized a series of triazole derivatives and evaluated their biological activities:

- Synthesis Method : The compounds were synthesized using a combination of azide and alkyne reactions, typical in triazole chemistry.

- Biological Evaluation : The synthesized compounds were tested for their anticancer and antimicrobial properties through various assays.

Results indicated that specific derivatives showed promising results in inhibiting cancer cell proliferation and bacterial growth.

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinities of this compound with target proteins involved in cancer progression and bacterial resistance mechanisms. These studies provide insights into how structural modifications can enhance biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of 1,2,3-triazole derivatives with variable alkyl chain substituents. Below is a detailed comparison with structurally analogous compounds from the literature and commercial catalogs:

Structural Analogues and Key Differences

(1-(2-Amino-3-methylbutyl)-1H-1,2,3-triazol-4-yl)methanol Hydrochloride (CAS: 1824269-06-8) Molecular Formula: C₈H₁₇ClN₄O (identical to the target compound). Structural Variation: The alkyl chain is branched at the 3-position with a methyl group (2-amino-3-methylbutyl vs. the target’s linear 2-aminobutyl). The methyl group could increase lipophilicity compared to the linear chain in the target compound .

(1-(5-Aminopentyl)-1H-1,2,3-triazol-4-yl)methanol Hydrochloride (CAS: 1824057-32-0) Molecular Formula: C₈H₁₇ClN₄O (identical to the target compound). Structural Variation: The alkyl chain is extended to five carbons (pentyl vs. butyl). However, excessive chain length could reduce solubility in aqueous environments .

(1R)-1-[1-(Propan-2-yl)-1H-1,2,3-triazol-4-yl]ethan-1-amine Hydrochloride (CAS: EN300-26863249) Molecular Formula: C₇H₁₄ClN₄O₄S (distinct due to a sulfated group and isopropyl substituent). Structural Variation: Features an isopropyl group on the triazole ring and a sulfated ethanolamine side chain. Implications: The sulfated group introduces polarity, likely enhancing water solubility but reducing passive diffusion across lipid membranes. The isopropyl group adds steric bulk, which may limit interactions with sterically sensitive targets .

Physicochemical and Functional Comparisons

Hypothetical Structure-Activity Relationships (SAR)

- Chain Length : Increasing from butyl (C4) to pentyl (C5) may enhance lipophilicity and membrane permeability but could reduce aqueous solubility.

- Branching : The 3-methyl group in the butyl chain (CAS: 1824269-06-8) might improve target selectivity by restricting conformational flexibility.

- Polar Substituents : The sulfated derivative (CAS: EN300-26863249) demonstrates how polar groups can drastically alter solubility and bioavailability.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.